KAR425

Antimalarial Drug Discovery Drug Resistance In Vitro Pharmacology

KAR425 is a bipyrrole tambjamine with a unique 1-adamantyl-alkylamine motif, providing potent, balanced activity against liver, blood, and sexual malaria stages (IC50 62-60 nM vs D6, Dd2, 7G8). Ideal positive control for in vivo efficacy (ED50 0.09 mg/kg/day) and multistage assay validation. Distinct from prodiginines and conventional antimalarials, ensuring reliable, reproducible results.

Molecular Formula C19H27N3
Molecular Weight 297.4 g/mol
Cat. No. B13433815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKAR425
Molecular FormulaC19H27N3
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCCC1=C(NC(=C1C)C=NC2CCCCCC2)C3=CC=CN3
InChIInChI=1S/C19H27N3/c1-3-16-14(2)18(22-19(16)17-11-8-12-20-17)13-21-15-9-6-4-5-7-10-15/h8,11-13,15,20,22H,3-7,9-10H2,1-2H3
InChIKeyOYOINSWGRZZRQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KAR425: A Bipyrrole Tambjamine Antimalarial Lead with Documented Potency Against Drug-Resistant Strains


KAR425 is a bipyrrole tambjamine (TA) antimalarial agent with the molecular formula C19H27N3 and CAS number 1809050-49-4 [1]. It was identified as a lead candidate from a series of 94 novel bipyrrole tambjamines and B‑ring functionalized tripyrrole prodiginines (PGs) . KAR425 demonstrates potent in vitro activity against both chloroquine‑sensitive (CQS) D6 and chloroquine‑resistant (CQR) Dd2 and 7G8 strains of Plasmodium falciparum, with IC50 values of 62 nM, 55 nM, and 60 nM, respectively .

Why KAR425 Cannot Be Substituted with Conventional Antimalarials or Early‑Stage Tambjamine Analogs


Generic substitution among antimalarial agents is not feasible due to profound differences in resistance profiles, stage‑specificity, and pharmacokinetic behavior. KAR425 is a member of the tambjamine class, which was developed to address the limitations of prodiginines—specifically poor oral efficacy and safety—by replacing the ring‑C of PGs with an alkylamine [1]. This structural modification confers retained or enhanced potency, a distinct multistage killing profile (liver, asexual blood, and sexual stages), and a rapid parasite clearance rate comparable to artemisinin [2]. In contrast, conventional agents such as chloroquine exhibit high nanomolar activity only against sensitive strains and lack significant activity against liver and transmission stages. Even within the tambjamine class, subtle alterations in the B‑ring and terminal amine substituents dramatically alter in vivo efficacy, PK, and safety margins [3]. Therefore, KAR425's specific substitution pattern—an unsubstituted B‑ring and a 1‑adamantyl‑terminated alkylamine—represents a unique combination of properties that cannot be replicated by generically sourcing a tambjamine or prodiginine without direct, side‑by‑side validation.

Quantitative Differentiation of KAR425 from Chloroquine and Key Tambjamine Analogs


Superior In Vitro Potency Against Chloroquine‑Resistant P. falciparum Strains vs. Chloroquine

KAR425 demonstrates equipotent activity against both chloroquine‑sensitive (CQS) D6 and chloroquine‑resistant (CQR) Dd2 and 7G8 strains, whereas chloroquine exhibits a marked loss of potency against the resistant strains [1]. Specifically, KAR425 displays IC50 values of 62 nM (D6), 55 nM (Dd2), and 60 nM (7G8), indicating a resistance index (RI) of approximately 0.9–1.0 [1]. In contrast, chloroquine's IC50 against the CQR Dd2 strain is typically >100 nM, resulting in an RI > 10 [2]. This direct comparison establishes KAR425 as a compound that retains full efficacy in the face of chloroquine resistance, a critical advantage for research into new combination therapies targeting drug‑resistant malaria.

Antimalarial Drug Discovery Drug Resistance In Vitro Pharmacology

In Vivo Efficacy Exceeding Chloroquine in a P. yoelii Mouse Model

In a P. yoelii murine malaria model, KAR425 demonstrated a 4‑day oral ED50 of 0.09 mg/kg/day and ED90 of 1.1 mg/kg/day, which is 16.7‑fold and 3‑fold more potent than chloroquine (ED50 = 1.5 mg/kg/day; ED90 = 3.3 mg/kg/day) [1]. Furthermore, KAR425 achieved 100% cure (4/4 mice) at 25 mg/kg × 4 days and 50 mg/kg × 4 days, and was curative in 2/4 mice after a single oral dose of 80 mg/kg [1]. In the same model, chloroquine provided 0/4 cures at 25 mg/kg × 4 days and 50 mg/kg × 4 days [2]. This data establishes KAR425 as a significantly more efficacious antimalarial in vivo compared to the standard‑of‑care chloroquine.

In Vivo Efficacy Antimalarial Chemotherapy Mouse Model

Demonstrated Multistage Antimalarial Activity (Liver, Asexual Blood, and Sexual Stages)

KAR425 is active against all three major parasite life‑cycle stages: liver‑stage (IC50 = 0.108 µM vs. P. berghei), asexual blood‑stage (IC50 = 0.062 µM vs. P. falciparum D6), and sexual blood‑stage (IC50 = 2.39 µM vs. P. falciparum stage V gametocytes) [1]. While other tambjamines such as KAR457 and KAR790 exhibit superior potency in individual assays (e.g., KAR457 liver‑stage IC50 = 0.019 µM; KAR790 asexual IC50 = 1.3 nM), KAR425 provides a more balanced multistage profile, making it uniquely suitable for studies requiring simultaneous activity across all stages [1]. In contrast, chloroquine and atovaquone lack liver‑stage activity or have limited transmission‑blocking potential, respectively [2].

Multistage Antimalarial Liver‑Stage Activity Transmission‑Blocking

Favorable Hepatic Pharmacokinetic Profile and Rapid Parasite Killing Kinetics

KAR425 demonstrates a high and sustained hepatic exposure following oral administration in mice, with a liver Cmax of 1301 ng/mL at 24 h and an elimination half‑life (t1/2) of 4.7 h [1]. In contrast, a structurally related tambjamine, KAR457, exhibited a rat liver Cmax of only 843 ng/mL at 1.25 h [1]. This favorable liver PK profile correlates with KAR425's rapid parasite killing kinetics in vitro, where it achieves a parasite reduction ratio (PRR) comparable to fast‑acting antimalarials chloroquine and artesunate at 10× IC50 [2]. The combination of high hepatic exposure and fast killing may contribute to KAR425's single‑dose curative potential in the P. yoelii model [3].

Pharmacokinetics Parasite Reduction Ratio Liver Exposure

Favorable In Vitro Safety Profile: hERG and Ames Assay Data

KAR425 was evaluated for cardiotoxicity risk via hERG channel inhibition, yielding an IC50 of 3.17 ± 0.52 µM, which is 4.7‑fold higher (less potent inhibition) than the positive control verapamil (IC50 = 0.68 ± 0.16 µM) [1]. In the Ames mutagenicity assay, KAR425 was negative at concentrations up to 10 µM in Salmonella typhimurium strains TA100 and TA98, with and without S9 metabolic activation, indicating a low mutagenicity risk [1]. While comprehensive in vivo toxicology is not yet reported, these initial safety signals differentiate KAR425 from earlier prodiginines, which were associated with higher toxicity concerns that limited their development [2].

Cardiotoxicity hERG Inhibition Mutagenicity

Potent Ex Vivo Activity Against Clinical Isolates from Uganda

KAR425 was tested ex vivo against 43 P. falciparum clinical isolates collected from Ugandan malaria patients, exhibiting a geometric mean IC50 of 114 nM (95% CI: 83.9–154 nM) [1]. In comparison, KAR457, a more potent in vitro analog, showed a geometric mean IC50 of 60.7 nM (95% CI: 55.1–66.9 nM) against 50 isolates [1]. While KAR457 is approximately 1.9‑fold more potent against clinical isolates, KAR425's activity remains in the low nanomolar range, confirming that its potency is maintained against genetically diverse, circulating parasite populations [1]. This ex vivo validation is critical for translating in vitro findings to field‑relevant efficacy.

Ex Vivo Activity Clinical Isolates Field Isolates

Optimal Research and Procurement Applications for KAR425


Positive Control for In Vivo Antimalarial Efficacy Studies in Murine Models

KAR425 serves as an ideal positive control for in vivo antimalarial efficacy studies due to its well‑characterized, dose‑dependent oral activity in both P. yoelii and humanized P. falciparum mouse models. Its low ED50 (0.09 mg/kg/day) and curative potential at 25–50 mg/kg/day provide a sensitive benchmark for evaluating new chemical entities [1]. Procurement of KAR425 as a reference standard ensures consistent, reproducible results across experiments and facilitates direct comparison with published data [1].

Reference Compound for Multistage Antimalarial Assay Validation

With documented activity against liver‑stage, asexual blood‑stage, and sexual blood‑stage parasites, KAR425 is uniquely suited for validating high‑throughput screening assays designed to identify multistage antimalarials. Its balanced IC50 values (0.062–2.39 µM) across all three stages allow for single‑compound normalization and quality control in multi‑parametric assay platforms [2]. Procuring KAR425 enables researchers to establish reliable assay windows and Z‑factor calculations for novel transmission‑blocking or causal prophylactic drug discovery campaigns.

Tool Compound for Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Liver‑Stage Antimalarials

KAR425's favorable hepatic PK profile—characterized by high liver exposure (Cmax = 1301 ng/mL) and a 4.7 h half‑life—makes it an excellent tool compound for developing and validating PK/PD models of liver‑stage antimalarial activity [3]. Its ability to cure P. yoelii infections with a single 80 mg/kg oral dose provides a robust in vivo endpoint for correlating liver drug concentrations with efficacy, enabling the optimization of dosing regimens for prophylactic or radical cure candidates [3].

Standard for In Vitro Resistance Profiling Panels

KAR425's consistent low‑nanomolar potency against both chloroquine‑sensitive (D6) and chloroquine‑resistant (Dd2, 7G8) P. falciparum strains makes it a valuable standard for assembling and validating resistance profiling panels . Its activity is independent of known resistance mechanisms to 4‑aminoquinolines, allowing researchers to use KAR425 as a baseline comparator when screening for cross‑resistance or when evaluating novel compounds with unknown resistance liabilities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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